molecular formula C4H8O2 B562718 (S)-(+)-3-Hydroxytetrahydrofuran-d4 CAS No. 1217718-57-4

(S)-(+)-3-Hydroxytetrahydrofuran-d4

Cat. No. B562718
CAS RN: 1217718-57-4
M. Wt: 92.13
InChI Key: XDPCNPCKDGQBAN-UGKISTHKSA-N
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Description

(S)-(+)-3-Hydroxytetrahydrofuran-d4, also known as (S)-(+)-3-HTF-d4, is a deuterated form of the compound 3-hydroxytetrahydrofuran. This compound is widely used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-(+)-3-HTF-d4 is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions. It may also have other biological effects that are not yet fully understood.
Biochemical and Physiological Effects:
(S)-(+)-3-HTF-d4 has no known biochemical or physiological effects in humans. However, it may have some effects on other organisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-(+)-3-HTF-d4 is its ability to act as a chiral auxiliary in organic synthesis. It is also relatively easy to synthesize and is commercially available. However, its use is limited by its high cost and the need for specialized equipment to work with deuterated compounds.

Future Directions

There are many potential future directions for research involving (S)-(+)-3-HTF-d4. One area of interest is the development of new synthetic methods using this compound as a chiral auxiliary. Another area of interest is the investigation of its potential biological effects and mechanisms of action. Additionally, there may be new applications for (S)-(+)-3-HTF-d4 in the development of new pharmaceuticals and other compounds.

Synthesis Methods

(S)-(+)-3-HTF-d4 can be synthesized using a variety of methods, including deuterium exchange and enzymatic resolution. One common method involves the reduction of 3-oxotetrahydrofuran using sodium borohydride in the presence of deuterium oxide.

Scientific Research Applications

(S)-(+)-3-HTF-d4 has a wide range of scientific research applications. It is commonly used as a chiral auxiliary in organic synthesis, where it can be used to control the stereochemistry of reactions. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and natural products.

properties

IUPAC Name

(3S)-2,2,5,5-tetradeuteriooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-UGKISTHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(O1)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662028
Record name (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217718-57-4
Record name (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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